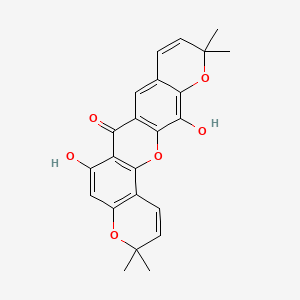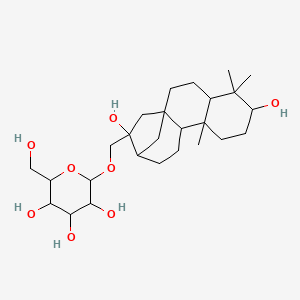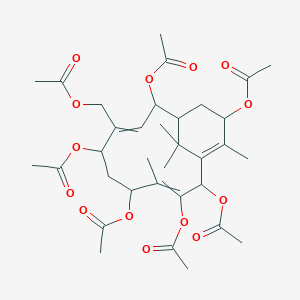
LLP3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The term “LLP3” is related to a form used in the context of Limited Liability Partnerships (LLPs). Specifically, it refers to Form No. 3, which pertains to “Information concerning Limited Liability Partnership Agreement” .
Synthesis Analysis
There is a mention of the synthesis of LLP3 from 1-(5-Chloro-2-hydroxyphenyl)ethanone and 3,5-Dibenzyloxybenzaldehyde and Ethyl cyanoacetate .Chemical Reactions Analysis
There is a mention of computational chemical synthesis analysis and pathway design, which could potentially be relevant to LLP3, but the details are not specific to LLP3 .Aplicaciones Científicas De Investigación
Low-level Laser Therapy in Oral Disorders
Low-level laser therapy (LLLT), also known as LLP3 in some contexts, has been extensively utilized for its analgesic, anti-inflammatory, and biostimulating effects, particularly in the management of various oral disorders. Conditions such as oral lichen planus (OLP), xerostomia, recurrent aphthous stomatitis (RAS), herpes labialis, burning mouth syndrome (BMS), and oral mucositis (OM) have been effectively managed using LLLT. The literature indicates that LLLT can accelerate wound healing, reduce pain, and minimize adverse side effects in conditions like OM, RAS, herpes labialis, and OLP. Furthermore, LLLT has demonstrated efficacy in reducing symptoms in patients with BMS. However, the consensus on its effectiveness for hyposalivation and xerostomia is still inconclusive, requiring further controlled clinical studies for establishing well-defined therapeutic protocols (Spanemberg et al., 2016).
Low-level Laser Therapy in Cancer Therapy-induced Oral Mucositis
Another significant application of LLLT is in the prevention and treatment of cancer therapy-induced oral mucositis (OM). A systematic review and meta-analysis have demonstrated that LLLT significantly reduces the risk of developing OM during chemotherapy or radiation therapy in head and neck cancer patients. It also notably reduces pain, severity, and duration of symptoms associated with OM. While these studies indicate no significant side effects differing from placebo LLLT, they emphasize the need for further research, particularly randomized controlled trials, to fully elucidate LLLT's potential in this context (Bjordal et al., 2011).
Anti-inflammatory Mechanism of Low-level Laser Therapy
LLLT has been observed to exert a strong anti-inflammatory effect, which is consistent across various laboratory models, phases of inflammation, and wavelengths between 633 and 904 nm. The magnitude of LLLT's anti-inflammatory effect is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) and is only slightly less than glucocorticoid steroids. This suggests that the anti-inflammatory mechanism of LLLT may be responsible for many of the significant effects reported in clinical LLLT studies (Bjordal et al., 2010).
Direcciones Futuras
Propiedades
Número CAS |
1453835-43-2 |
|---|---|
Nombre del producto |
LLP3 |
Fórmula molecular |
C32H23ClN2O4 |
Peso molecular |
534.996 |
Nombre IUPAC |
4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37) |
Clave InChI |
NZRBRJQYGLEINZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5 |
Sinónimos |
4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



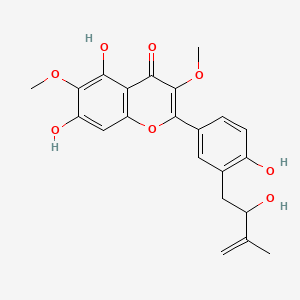
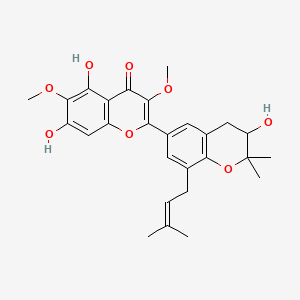
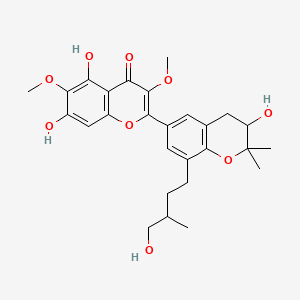
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
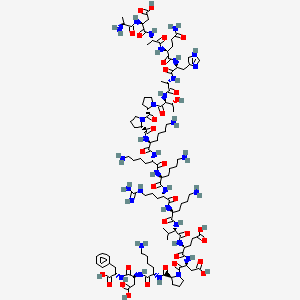
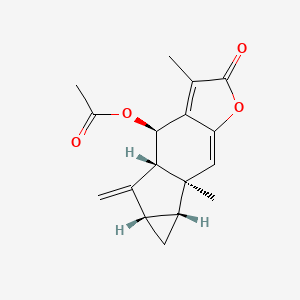
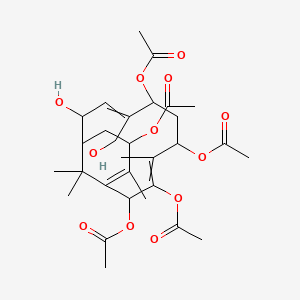
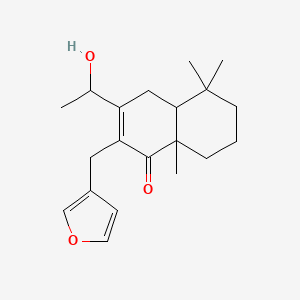
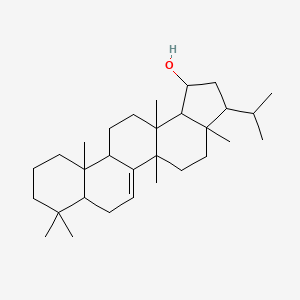
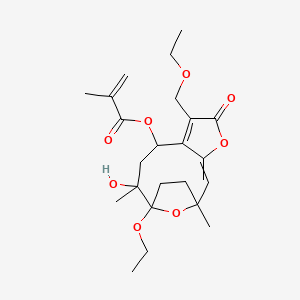
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
